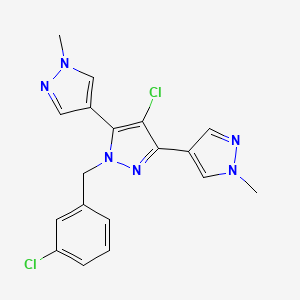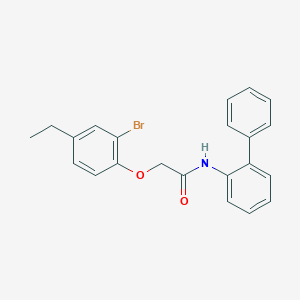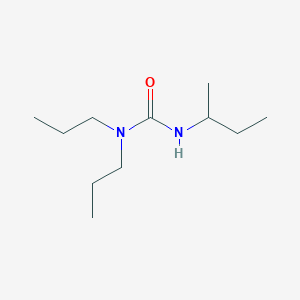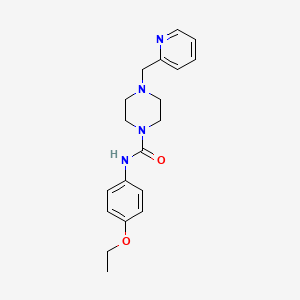![molecular formula C25H41N3O B4774406 2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)
2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol, commonly known as CE-123, is a novel compound that has been recently developed for scientific research purposes. It belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
CE-123 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has shown promising results in animal models of these disorders by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. CE-123 has also been studied for its potential as a cognitive enhancer and has shown to improve memory and learning in animal models.
Mécanisme D'action
CE-123 acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and also as a partial agonist at the 5-HT1A receptor. It increases the levels of serotonin and norepinephrine in the brain, which are known to regulate mood and emotions. The partial agonist activity at the 5-HT1A receptor also contributes to the anxiolytic and antidepressant effects of CE-123.
Biochemical and Physiological Effects:
CE-123 has been shown to have a favorable pharmacokinetic profile in animal models, with good brain penetration and a long half-life. It has also been found to be well-tolerated and safe in preclinical studies. CE-123 has been shown to modulate various biochemical and physiological processes such as oxidative stress, inflammation, and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
CE-123 has several advantages for lab experiments, such as its high potency, selectivity, and favorable pharmacokinetics. It can be easily synthesized and purified in large quantities for in vitro and in vivo studies. However, there are some limitations to its use, such as the lack of human clinical data and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on CE-123. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the underlying mechanisms of its cognitive-enhancing effects and its potential as a treatment for cognitive deficits in aging and neurodegenerative disorders. Further studies are also needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, CE-123 is a novel compound with promising potential for scientific research in various neurological and psychiatric disorders. Its selective serotonin and norepinephrine reuptake inhibition and partial agonist activity at the 5-HT1A receptor contribute to its anxiolytic, antidepressant, and cognitive-enhancing effects. While there are some limitations to its use, further studies are needed to determine its safety and efficacy in human clinical trials and explore its potential as a treatment for various disorders.
Propriétés
IUPAC Name |
2-[1-cyclohexyl-4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O/c1-20-7-6-10-25(21(20)2)26-14-11-22(12-15-26)27-16-17-28(24(19-27)13-18-29)23-8-4-3-5-9-23/h6-7,10,22-24,29H,3-5,8-9,11-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYDGQYLLNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCC(CC2)N3CCN(C(C3)CCO)C4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Cyclohexyl-4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)
![N-methyl-1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4774336.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)

![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)


![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)